(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol
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Overview
Description
(1S,4S)-2-oxa-5-azabicyclo[221]heptan-7-ol is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopentenes as starting materials, which undergo palladium-catalyzed 1,2-aminoacyloxylation to form the desired bicyclic structure . The reaction conditions often include the use of palladium catalysts and specific ligands to ensure high yield and selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol has significant potential in scientific research, particularly in the fields of:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-oxa-5-azabicyclo[2.2.1]heptane: Similar structure but lacks the hydroxyl group.
8-azabicyclo[3.2.1]octane: Different bicyclic structure with potential biological activity.
Imidazoles: Heterocyclic compounds with nitrogen atoms, used in various applications.
Uniqueness
(1S,4S)-2-oxa-5-azabicyclo[221]heptan-7-ol is unique due to its specific stereochemistry and the presence of both oxygen and nitrogen atoms within its bicyclic structure
Properties
Molecular Formula |
C5H9NO2 |
---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol |
InChI |
InChI=1S/C5H9NO2/c7-5-3-2-8-4(5)1-6-3/h3-7H,1-2H2/t3-,4-,5?/m0/s1 |
InChI Key |
RYZGVIBGUMQLQE-QRHDOFTISA-N |
Isomeric SMILES |
C1[C@H]2C([C@@H](N1)CO2)O |
Canonical SMILES |
C1C2C(C(N1)CO2)O |
Origin of Product |
United States |
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